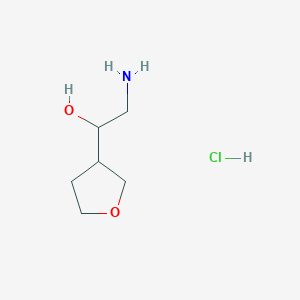

2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(oxolan-3-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c7-3-6(8)5-1-2-9-4-5;/h5-6,8H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUNIQMWTPCNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride typically involves the reaction of oxolane derivatives with amino alcohols under controlled conditions. One common method includes the reaction of oxolane-3-carboxylic acid with ethylene diamine, followed by reduction and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form simpler amines or alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound is being studied for its potential as a lead compound in drug development, particularly in cancer therapies. Its structural features may allow it to interact effectively with various biological targets.

Preliminary studies indicate that 2-amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride may exhibit:

- Antimicrobial Properties : Investigated for effectiveness against various pathogens.

- Antiviral Activities : Potential interactions with viral proteins or nucleic acids that could inhibit viral replication.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups facilitate the introduction of additional chemical functionalities through various reactions.

Case Study 1: Antiviral Activity

A study conducted on the interaction of this compound with viral proteins showed promising results in inhibiting viral replication in vitro. The mechanism appears to involve binding to key enzymatic sites, thereby disrupting viral life cycles.

Case Study 2: Antimicrobial Properties

Research focusing on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive bacteria. The findings suggest that the oxolane ring enhances membrane permeability, allowing for better interaction with bacterial cells.

Mechanism of Action

The mechanism of action of 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

The compound is compared to other amino alcohol hydrochlorides with distinct substituents (Table 1). Key differences include:

- Oxolan-3-yl group : Enhances polarity due to the ether oxygen, improving solubility in polar solvents.

- Fluorinated analogs : 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride () introduces electronegativity, altering metabolic stability and binding affinity.

Table 1: Structural Comparison of Amino Alcohol Hydrochlorides

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit high water solubility. The oxolan ring in the target compound likely improves polar solvent compatibility compared to Midodrine’s dimethoxyphenyl group .

- Melting Points: Limited data exist for the target compound, but structurally related 2-amino-1-(2-hydroxyphenyl)ethanone hydrochloride () has a melting point of 177°C (decomposition), suggesting similar thermal stability for the hydrochloride form .

Pharmacological Implications

While pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:

Biological Activity

2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride, also known as (1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol, is an organic compound characterized by its amino group and a tetrahydrofuran (oxolane) ring. With a molecular weight of approximately 115.17 g/mol, this compound has gained attention for its potential therapeutic applications due to its unique structural features that may influence biological interactions.

Structural Characteristics

The presence of the oxolane ring and the amino group in 2-amino-1-(oxolan-3-yl)ethan-1-ol contributes significantly to its biological activity. The compound's stereochemistry, particularly the chiral center adjacent to the amino group, plays a crucial role in its interactions with biological targets, including proteins and nucleic acids.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. It has been shown to interact with various biological macromolecules, potentially influencing cellular functions through downstream signaling pathways. These interactions are vital for understanding the therapeutic potential of the compound, particularly in areas such as cancer therapy and antimicrobial applications .

Biological Activity Overview

Research into the biological activity of this compound is ongoing, with preliminary studies suggesting several potential applications:

Antimicrobial Properties

Initial investigations indicate that the compound may exhibit antimicrobial effects. Studies are being conducted to evaluate its efficacy against various bacterial strains and viruses, which could position it as a candidate for new antimicrobial agents.

Antiviral Activity

There is emerging evidence suggesting that 2-amino-1-(oxolan-3-yl)ethan-1-ol may possess antiviral properties. Its mechanism appears to involve binding to viral proteins, thereby inhibiting viral replication and entry into host cells.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of 2-amino-1-(oxolan-3-yl)ethan-1-ol:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Antiviral Mechanism | Showed binding affinity to viral proteins, suggesting potential for therapeutic use against specific viruses. |

| Study 3 | Enzyme Interaction | Identified modulation of specific enzymes involved in metabolic pathways, indicating broader biochemical implications. |

Interaction Studies

Interaction studies have focused on how 2-amino-1-(oxolan-3-yl)ethan-1-ol binds with enzymes or receptors. Preliminary findings suggest that it may modulate their activity, thereby influencing various biochemical pathways essential for cellular function. Understanding these interactions is crucial for evaluating its therapeutic potential.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-(oxolan-3-yl)ethan-1-ol | Contains an additional hydroxyl group | Different reactivity due to the presence of two functional groups |

| 2-(Oxolan-3-yl)ethanol | Lacks an amino group | Primarily used as a solvent or reagent rather than a bioactive compound |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reductive amination of 3-oxolanealdehyde with ethanolamine derivatives under acidic/basic conditions (e.g., HCl/NaOH) followed by reduction using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Optimization involves adjusting reaction time (12–24 hrs), temperature (reflux at 60–80°C), and stoichiometry of reagents (1:1.2 molar ratio of aldehyde to amine) . Purity is enhanced via recrystallization in ethanol/water mixtures.

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

- Methodological Answer :

- HPLC-TOF : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30), flow rate 0.3 mL/min, and UV detection at 254 nm to assess purity (>95%) .

- FTIR-ATR : Confirm functional groups (e.g., -NH2 at ~3300 cm⁻¹, C-O in oxolane at ~1120 cm⁻¹) .

- NMR : ¹H NMR in D2O/CD3OD should show characteristic oxolane ring protons (δ 3.5–4.0 ppm) and ethanolic -CH2NH2 signals (δ 2.8–3.2 ppm) .

Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?

- Methodological Answer : Use respiratory protection (one-valve masks) and nitrile gloves due to potential irritancy. Work in a fume hood to avoid inhalation of fine powders. Store at -20°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, particularly for the oxolane ring configuration?

- Methodological Answer : Chiral resolution via preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA column) using hexane/isopropanol (80:20) as the mobile phase. Alternatively, asymmetric catalysis with chiral ligands (e.g., BINAP) during reductive amination can enhance enantiomeric excess (>90%) .

Q. What strategies resolve discrepancies in spectral data (e.g., conflicting NMR or MS results) for this compound?

- Methodological Answer :

- MS Contradictions : Cross-validate using high-resolution MS (HRMS) to distinguish between isobaric impurities (e.g., sodium adducts vs. protonated ions).

- NMR Artifacts : Solvent suppression (D2O exchange) and 2D NMR (COSY, HSQC) clarify overlapping signals from residual solvents or diastereomers .

Q. How do reaction conditions influence the formation of byproducts, such as oxidized derivatives or dimerized species?

- Methodological Answer : Under acidic conditions, oxidation of the ethanolic -CH2NH2 group may yield ketone derivatives (detected via GC-MS). Dimerization is minimized by maintaining anhydrous conditions and inert atmospheres (N2/Ar). Use LC-MS to monitor reaction progress and UPLC for byproduct quantification .

Q. What computational methods support the prediction of physicochemical properties (e.g., solubility, logP) for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict logP (~0.8) and solubility (~50 mg/mL in methanol). Molecular dynamics simulations (e.g., GROMACS) model hydrogen-bonding interactions with solvents like ethanol or DMSO .

Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data (e.g., LD50 variability across studies)?

- Methodological Answer : Variability may arise from species-specific metabolism (e.g., rodent vs. human liver microsomes) or impurities. Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) alongside in vivo studies (OECD guidelines) to reconcile discrepancies. Reference RTECS or PubChem datasets for baseline comparisons .

Experimental Design Considerations

Q. What are best practices for designing stability studies under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing (ICH Q1A):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.